Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate

Medicinal Chemistry GPCR Modulation Structure–Activity Relationship

Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate (CAS 440332-13-8, molecular formula C₁₆H₁₉N₅O₄, MW 345.35 g/mol) is a synthetic small molecule comprising a 4-oxo-1,2,3-benzotriazine core linked via an acetyl spacer to an ethyl piperazine-1-carboxylate moiety. The compound belongs to the benzotriazinone-piperazine hybrid class, a scaffold explored in multiple patent families for targets including GPR139, FAAH, and Src kinase.

Molecular Formula C16H19N5O4
Molecular Weight 345.35g/mol
CAS No. 440332-13-8
Cat. No. B361602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate
CAS440332-13-8
Molecular FormulaC16H19N5O4
Molecular Weight345.35g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3N=N2
InChIInChI=1S/C16H19N5O4/c1-2-25-16(24)20-9-7-19(8-10-20)14(22)11-21-15(23)12-5-3-4-6-13(12)17-18-21/h3-6H,2,7-11H2,1H3
InChIKeyKIAZDLSDTVXHQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate (CAS 440332-13-8): Core Structural Identity & Procurement Context


Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate (CAS 440332-13-8, molecular formula C₁₆H₁₉N₅O₄, MW 345.35 g/mol) is a synthetic small molecule comprising a 4-oxo-1,2,3-benzotriazine core linked via an acetyl spacer to an ethyl piperazine-1-carboxylate moiety [1]. The compound belongs to the benzotriazinone-piperazine hybrid class, a scaffold explored in multiple patent families for targets including GPR139, FAAH, and Src kinase [2][3]. It is listed in screening collections and chemical vendor catalogs as a research‑grade compound, typically at ≥95% purity [1].

Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate: Structural Determinants That Preclude Direct Substitution


The compound’s precise combination of a benzotriazin‑4(3H)‑one electrophore, an acetyl linker of exactly one methylene unit, and an ethyl carbamate‑terminated piperazine ring creates a unique pharmacophore topology. Even small structural deviations—such as extending the linker to a propionyl or butyryl chain (as in ethyl 4-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]piperazine-1-carboxylate, MW 359.38 ), replacing the piperazine with piperidine (e.g., 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid [1]), or altering the ester group—fundamentally change the molecular volume, hydrogen‑bonding capacity (notably the zero H‑bond donor count of the target compound), and lipophilicity (XLogP3 = 1.1 [2]). Given the established sensitivity of benzotriazinone SAR around linker length and terminal piperazine substituents in GPR139 agonist and FAAH inhibitor programs [3], generic substitution with in‑class analogs is expected to yield divergent target engagement and selectivity profiles, making procurement of the exact CAS‑specified entity essential for reproducibility.

Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate: Head‑to‑Head & Class‑Level Differentiation Data


Linker‑Length Constraint: Acetyl vs. Propionyl Spacer Topology in Benzotriazinone–Piperazine Hybrids

The target compound features a one‑methylene acetyl spacer between the benzotriazinone core and the piperazine ring. The closest commercially listed analog, ethyl 4-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]piperazine-1-carboxylate, differs by a single additional methylene unit, increasing the molecular weight from 345.35 to 359.38 g/mol and the XLogP3 from 1.1 to an estimated 1.5 [1]. In systematic SAR studies on 4-oxo-1,2,3-benzotriazine GPR139 agonists published in EP3221298B1, homologation of the acetyl linker to propionyl consistently altered both potency and intrinsic efficacy (e.g., EC₅₀ shifts >3‑fold in multiple matched pairs) [2].

Medicinal Chemistry GPCR Modulation Structure–Activity Relationship

Piperazine Carboxylate vs. Piperidine Carboxylic Acid: Terminal Heterocycle Impact on Hydrogen‑Bond Capacity

Replacement of the ethyl piperazine‑1‑carboxylate terminus with a piperidine‑4‑carboxylic acid (as in 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid, MW 316.31) changes the hydrogen‑bond donor count from 0 to 1, the acceptor count from 6 to 7, and introduces a free carboxylate acid functionality with a pKa ≈4.5 [1][2]. These differences are consequential for passive membrane permeability and off‑target promiscuity; in compound library profiling, removal of a single H‑bond donor can improve Caco‑2 permeability by >2‑fold in matched molecular pairs [3].

Drug Design Physicochemical Profiling Permeability

Benzotriazinone N3‑Substituent Dependence in GPR139 Agonism: Patent SAR Evidence for Acetyl‑Piperazine Carboxylate Motif

Patent EP3221298B1 discloses GPR139 agonist compounds encompassing the benzotriazinone‑acetyl‑piperazine carbamate scaffold exemplified by the target compound. Within the exemplified series, compounds retaining the ethyl carbamate on the piperazine ring showed EC₅₀ values <50 nM in a GPR139 cAMP assay, whereas derivatives with N‑aryl piperazine substituents (e.g., 3‑methoxyphenylpiperazine) displayed EC₅₀ values ranging from 50 to 500 nM, representing a 2‑ to >30‑fold loss in potency [1].

GPCR Pharmacology CNS Disorders Patent Analysis

Physicochemical Comparison Table: Target Compound vs. Nearest Commercial Analogs

The table below compares critical computed properties of the target compound with its three closest commercially available structural analogs. Differences in logP, topological polar surface area, and hydrogen‑bonding capacities exceed typical acceptable tolerances for SAR‑sensitive assays [1][2].

Cheminformatics Chemical Procurement Quality Control

Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate: Evidence‑Backed Application Scenarios for Procurement Decisions


GPR139 Agonist Probe Development and CNS Orphan Receptor Screening

The compound’s ethyl carbamate‑terminated piperazine motif aligns with the most potent GPR139 agonists disclosed in Takeda patent EP3221298B1, where analogous structures achieved EC₅₀ < 50 nM in cAMP assays [1]. Researchers requiring a selective, high‑potency GPR139 tool compound for target validation in schizophrenia or metabolic disorder models should prioritize this exact CAS number, as the SAR data show that deviations in linker length or terminal piperazine substitution erode potency by ≥2‑fold [1].

FAAH Inhibitor Lead Optimization Programs

Benzotriazinone‑piperazine hybrids have been patented as fatty acid amide hydrolase (FAAH) inhibitors (e.g., French patent FR2860513A1) [2]. The target compound’s zero H‑bond donor count and moderate lipophilicity (XLogP3 = 1.1) are favorable for CNS penetration, a prerequisite for FAAH‑targeted analgesic and anti‑inflammatory programs. Its procurement over the piperidine‑carboxylic acid analog (1 H‑bond donor) reduces the risk of efflux transporter recognition and poor brain exposure [3].

Kinase Selectivity Profiling within Src Family Inhibitor Discovery

Indian Patent 270674 discloses benzotriazine compounds as Src kinase family inhibitors [4]. The precise acetyl‑piperazine‑ethyl carboxylate architecture is hypothesized to engage the DFG‑out pocket of certain Src kinases via hydrogen‑bond interactions from the benzotriazinone carbonyl. Because minor structural modifications in the kinase inhibitor space can shift selectivity profiles by >100‑fold, procuring the exact compound rather than a linker‑extended or terminal‑heterocycle‑swapped analog is mandatory for accurate kinome profiling [4].

Computational Docking and Pharmacophore Model Validation

With 0 H‑bond donors, 6 acceptors, and a well‑defined three‑dimensional topology, the target compound serves as an ideal small‑molecule probe for in silico docking against benzotriazinone‑recognizing targets (e.g., GPR139, FAAH). Its computed properties (XLogP3 = 1.1, tPSA = 102.9 Ų) place it squarely within lead‑like chemical space [5]. Any substitution with analogs varying in tPSA by >15 Ų or logP by >0.5 leads to divergent docking poses and invalidates comparative computational SAR models [3].

Quote Request

Request a Quote for Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.